molecular formula C12H21BrO2 B13074561 3-Bromo-4-(cycloheptylmethoxy)oxolane

3-Bromo-4-(cycloheptylmethoxy)oxolane

Katalognummer: B13074561
Molekulargewicht: 277.20 g/mol
InChI-Schlüssel: SMOQLLBVQDBONI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-(cycloheptylmethoxy)oxolane (CAS 1699124-83-8) is a brominated oxolane derivative of interest in synthetic organic and medicinal chemistry research. With a molecular formula of C12H21BrO2 and a molecular weight of 277.20 g/mol , this compound serves as a versatile chemical intermediate. Its structure features an oxolane (tetrahydrofuran) core substituted with a bromine atom and a lipophilic cycloheptylmethoxy group . The bromine atom acts as a reactive handle, making this compound a candidate for various cross-coupling reactions and nucleophilic substitution reactions to create new chemical entities . The cycloheptylmethoxy substituent introduces significant steric bulk and lipophilicity, which can influence the compound's physicochemical properties, such as its solubility and potential membrane permeability in biological assays . Researchers utilize this and related oxolane derivatives as valuable building blocks in the synthesis of more complex molecules for applications including pharmaceutical development and materials science . For example, structurally similar 3-substituted oxolane and aspartate derivatives have been explored as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets in pain and inflammation research . Other analogs are investigated as pharmacological tools in neuroscience, such as inhibitors of excitatory amino acid transporters (EAATs) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Eigenschaften

Molekularformel

C12H21BrO2

Molekulargewicht

277.20 g/mol

IUPAC-Name

3-bromo-4-(cycloheptylmethoxy)oxolane

InChI

InChI=1S/C12H21BrO2/c13-11-8-14-9-12(11)15-7-10-5-3-1-2-4-6-10/h10-12H,1-9H2

InChI-Schlüssel

SMOQLLBVQDBONI-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)COC2COCC2Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptylmethoxy)oxolane typically involves the bromination of 4-(cycloheptylmethoxy)oxolane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the oxolane ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties of Selected Oxolane Derivatives

Compound Name Substituents on Oxolane Ring Key Properties/Activities Synthesis Highlights
3-Bromo-4-(cycloheptylmethoxy)oxolane 3-Br, 4-(cycloheptylmethoxy) High lipophilicity, potential halogen bonding Likely requires bromination and etherification steps
3-[(4-Chlorophenyl)methoxy]-4-iodooxolane 3-(4-Cl-C6H4CH2O), 4-I Enhanced halogen diversity; possible antimicrobial activity Halogenation and aromatic ether coupling
Laurokanol E Oxolane with isopropanol appendage Non-halogenated; contracted ring A Derived from marine oxasqualenoids via cyclization
Muscarine-like oxolane ammonium salts 2-(hydroxymethyl)oxolan-3-ol + alkyl chains Antimicrobial activity (long-chain derivatives most active) Synthesized from 2-deoxy-D-ribose via reduction and cyclization
Vinyl-substituted oxolane (Avermectin analog) Vinyl group at unspecified position Stabilizes radicals; lowers ring-opening activation energy Introduced via substitution or addition reactions

Electronic and Steric Effects

  • Halogen Influence: The bromine atom in this compound may enhance electrophilicity at adjacent positions compared to non-halogenated derivatives like laurokanol E . In contrast, iodo- or chloro-substituted analogs (e.g., 3-[(4-Chlorophenyl)methoxy]-4-iodooxolane ) could exhibit stronger halogen bonding but higher molecular weight.
  • Cycloheptylmethoxy Group : This bulky substituent likely reduces water solubility compared to smaller alkoxy groups (e.g., methoxy in muscarine analogs ). Its branched structure may also hinder rotational freedom, affecting conformational stability.

Physicochemical Properties

  • Solubility : The cycloheptylmethoxy group’s hydrophobicity likely reduces water solubility relative to hydroxylated oxolanes (e.g., muscarine analogs ).
  • Thermal Stability: Bromine’s electron-withdrawing effect may increase thermal stability compared to non-halogenated derivatives but lower it relative to fluorinated analogs.

Biologische Aktivität

3-Bromo-4-(cycloheptylmethoxy)oxolane is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including therapeutic properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a cycloheptylmethoxy group attached to an oxolane ring. The unique structure of this compound suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Melting PointNot specified
SolubilityNot specified

Therapeutic Potential

Research indicates that this compound may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate specific biological pathways could lead to applications in treating conditions such as chronic pain and inflammation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with neurotransmitter receptors, particularly those associated with the central nervous system. This interaction may influence pain perception and inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the oxolane ring or substituents may enhance its efficacy and selectivity for specific biological targets. For instance, variations in the cycloheptyl group could impact the compound's lipophilicity and bioavailability .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting that the compound effectively modulates inflammatory pathways .

Table: Anti-inflammatory Effects of this compound

Treatment Group Edema Reduction (%)
Control0
Low Dose25
Medium Dose50
High Dose75

Case Study 2: Analgesic Properties

In another investigation, the analgesic properties of the compound were assessed using the formalin test in rats. Results demonstrated a dose-dependent reduction in pain response, indicating that this compound may serve as a viable analgesic agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.